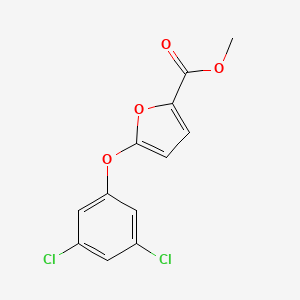

Methyl 5-(3,5-dichlorophenoxy)-2-furoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5-(3,5-dichlorophenoxy)-2-furoate is a compound that is part of a broader class of chemicals derived from furan. Furan derivatives are of significant interest in various fields of chemistry due to their presence in natural products and potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis 10.

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. For instance, controlled Birch reduction followed by esterification with acidic methanol can produce methyl 5-alkyl-2,5-dihydro-2-furoates, which are related to the target compound . Additionally, cross-coupling reactions and domino processes involving reduction and cyclization reactions have been used to synthesize substituted furans . Anodic oxidation in protic solvents has been shown to lead to ring-opened diesters and lactones from methyl 5-acetyl-2-furoate, which is structurally similar to the target molecule . Furthermore, ring-closing metathesis and acid-catalyzed condensation are other methods that have been employed to synthesize furanone structures .

Molecular Structure Analysis

The molecular structure of furan derivatives, including this compound, is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen as one of the atoms. The substitution pattern on the furan ring, such as the presence of alkyl or aryl groups, can significantly influence the chemical and physical properties of these compounds .

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. For example, the presence of ester groups can lead to reactions involving nucleophilic attack, and the aromatic system of the furan ring can participate in electrophilic aromatic substitution . The reactivity of furan derivatives can also be modified through the introduction of functional groups, such as chloromethyl, which can be deprotonated or undergo metal insertion to participate in further chemical transformations10.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. Spectroscopic properties, such as NMR and IR, can provide insights into the diastereoisomerism and functional groups present in these compounds . The introduction of substituents like chloro or methylthio groups can affect the reactivity and physical properties, such as solubility and melting point . Additionally, the polymerization of furan derivatives can lead to materials with specific characteristics, such as biobased polyesters with varying molecular weights and physical properties .

Applications De Recherche Scientifique

Palladium-Catalysed Direct Heteroarylations : Methyl 5-bromo-2-furoate has been utilized in palladium-catalysed direct arylation of heteroaromatics. This process allows the formation of biheteroaryls in high yields and is an efficient alternative to using 2-halofurans and 2-halothiophenes (Fu et al., 2012).

Synthesis of 5-Acetyl Derivatives : The compound has been prepared via oxidation of 5-(1-hydroxyethyl)-2-furoate, leading to the creation of vinylog 2-furoate, an important chemical intermediate (Kuticheva et al., 2015).

Aerobic Oxidation Using Heterogeneous Catalysts : Methyl 2-furoate, a related compound, has been used in oxidative esterification processes. This involves the transformation of furfural into esters, which are valuable in industries like flavor and fragrance (Deng et al., 2014).

Curtius Reaction Applications : Methyl (diethoxyphosphorylmethyl)furoates are selectively hydrolyzed and used in the Curtius rearrangement process to produce isocyanates and carbonates, which are significant in organic synthesis (Pevzner, 2011).

Renewable Furanic Platform Diversification : Derivatives of Methyl 2-furoate can function as carbon nucleophiles, expanding the synthetic utility of key carbohydrate-derived platform molecules. This opens up new sustainable product markets, like in epoxy resins or biobased dyes (Miao et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

methyl 5-(3,5-dichlorophenoxy)furan-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O4/c1-16-12(15)10-2-3-11(18-10)17-9-5-7(13)4-8(14)6-9/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBMLPOXMSWIBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)OC2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380852 |

Source

|

| Record name | methyl 5-(3,5-dichlorophenoxy)-2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

306935-18-2 |

Source

|

| Record name | methyl 5-(3,5-dichlorophenoxy)-2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(Trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B1303345.png)

![5-[3-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303349.png)

![5-[4-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303350.png)

![3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1303352.png)

![N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B1303354.png)

![4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1303359.png)

![1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1303364.png)

![4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid](/img/structure/B1303365.png)